1-[4-Chloro-3-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]imidazolidin-2-one
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Overview
Description
1-[4-Chloro-3-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]imidazolidin-2-one is a complex organic compound characterized by its unique chemical structure. This compound features a chloro-substituted phenyl ring, a piperazine ring, and an imidazolidin-2-one moiety, making it a valuable candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring. The final step involves the formation of the imidazolidin-2-one ring through cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of reaction conditions such as temperature, pressure, and pH. Continuous flow chemistry techniques can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and alkyl halides.
Major Products Formed:
Oxidation: Formation of chlorophenols and piperazine derivatives.
Reduction: Production of chloroanilines and piperazine derivatives.
Substitution: Generation of various substituted phenyl and piperazine derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is utilized in biological assays to investigate its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
This compound is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-[4-Chloro-3-(4-ethylpiperazine-1-carbonyl)phenyl]imidazolidin-2-one
1-[4-Chloro-3-(4-methylpiperazine-1-carbonyl)phenyl]imidazolidin-2-one
1-[4-Chloro-3-(4-phenylpiperazine-1-carbonyl)phenyl]imidazolidin-2-one
These compounds share similar structural features but differ in the substituents on the piperazine ring, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
1-[4-chloro-3-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-2-6-20-8-10-21(11-9-20)16(23)14-12-13(3-4-15(14)18)22-7-5-19-17(22)24/h1,3-4,12H,5-11H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGFBRGAOPNRAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)N3CCNC3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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